

structure elucidation of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

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Compound of Interest

Compound Name: 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

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An In-depth Technical Guide on the Structure Elucidation of **3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline**

Introduction

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a heterocyclic organic compound with the chemical formula $C_{19}H_{15}BrFN$ and a molecular weight of 356.23 g/mol. [1] [2] [3] [4] [5] This molecule is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for HMG-CoA reductase inhibitors such as Pitavastatin. [1] [3] Its precise molecular architecture is critical for its reactivity and utility in multi-step organic syntheses. This guide provides a detailed overview of the analytical techniques and data interpretation used to confirm the structure of this quinoline derivative.

The structural elucidation of an organic compound is a systematic process that involves a combination of spectroscopic techniques to piece together its molecular framework. For **3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline**, the primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While X-ray crystallography provides the most definitive three-dimensional structure, its application is contingent on the ability to grow a suitable single crystal.

Spectroscopic Data and Structural Interpretation

The confirmation of the compound's structure relies on piecing together evidence from various analytical methods. Each technique provides unique information about the molecular fragments and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in a deuterated solvent, such as deuteriochloroform (CDCl_3).

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ^1H NMR spectrum of **3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline** shows distinct signals corresponding to the cyclopropyl, bromomethyl, and aromatic protons.^[1]

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information about the different carbon environments in the molecule. The spectrum for this compound shows signals for the aliphatic carbons of the cyclopropyl and bromomethyl groups, as well as for the aromatic carbons of the quinoline and fluorophenyl rings.^[1]

Data Presentation

The quantitative spectroscopic data are summarized below for clarity and direct comparison.

Table 1: ^1H NMR Spectroscopic Data for **3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline** in CDCl_3 ^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration (Number of Protons)	Assignment
1.17	m	2H	Cyclopropyl -CH ₂ -
1.40	m	2H	Cyclopropyl -CH ₂ -
2.50 - 2.54	m	1H	Cyclopropyl -CH-
4.6	s	2H	Bromomethyl -CH ₂ Br
7.24 - 7.40	m	6H	Aromatic Protons (Quinoline & Fluorophenyl)
7.64	m	1H	Aromatic Proton (Quinoline)
8.00 - 8.02	m	1H	Aromatic Proton (Quinoline)

Table 2: ¹³C NMR Spectroscopic Data for **3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline** in CDCl₃[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
9.8, 14.7	Cyclopropyl carbons
29.1	Bromomethyl carbon (-CH ₂ Br)
115.6, 115.8, 125.8, 126.2, 126.4, 127.4, 128.5, 128.8, 129.7, 130.87, 130.91, 131.0, 131.60, 131.63	Aromatic CH and Quaternary carbons
146.9, 147.1	Aromatic Quaternary carbons
161.4, 161.5, 163.9	Aromatic carbons (including C-F)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For $C_{19}H_{15}BrFN$, the expected monoisotopic mass is approximately 355.0372 Da.[6] The presence of bromine is typically indicated by a characteristic isotopic pattern (^{19}Br and ^{81}Br in a roughly 1:1 ratio), resulting in two major peaks (M and M+2) in the mass spectrum that are two mass units apart.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the key experiments involved in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., $CDCl_3$ at 7.26 ppm for 1H and 77.16 ppm for ^{13}C). Integrate the 1H NMR signals to determine proton ratios.

Mass Spectrometry (MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer. Depending on the instrument, common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).^[7]
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).^[7]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- **Data Analysis:** Analyze the spectrum to identify the molecular ion peak (M^+ or $[M+H]^+$) and confirm the molecular weight. Examine the isotopic distribution pattern to confirm the presence of bromine.

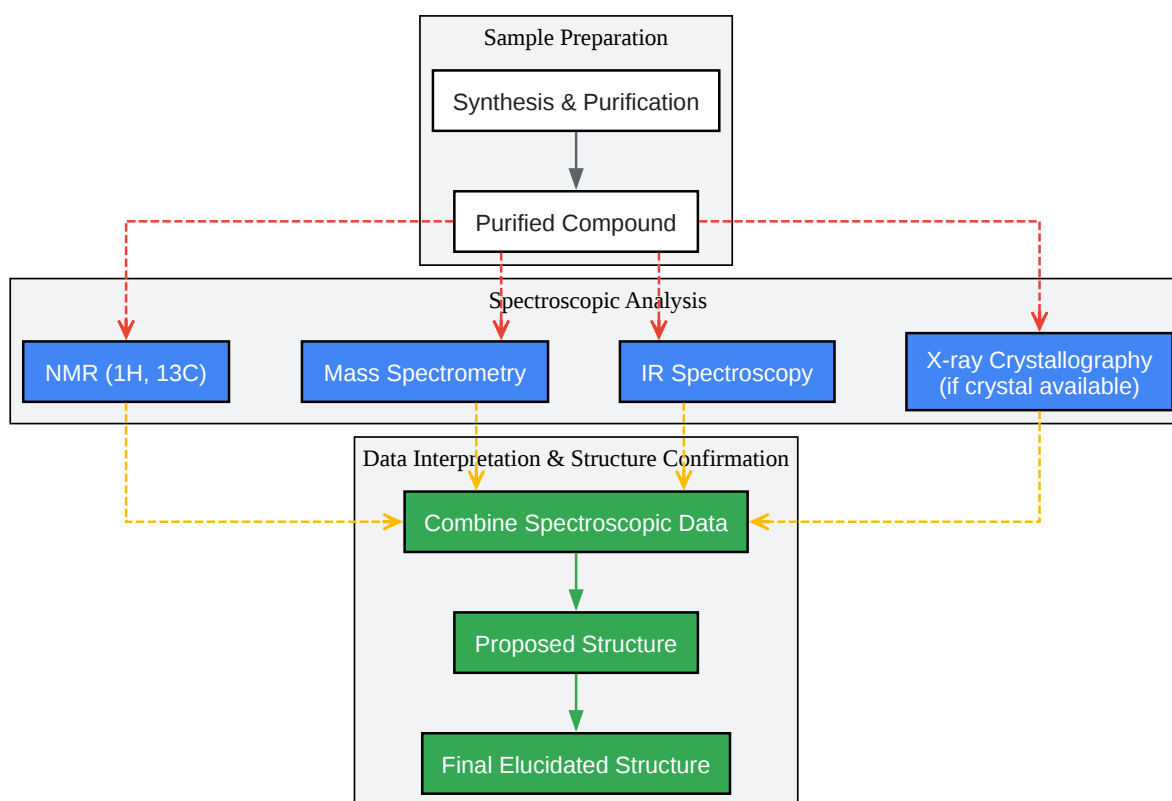
X-ray Crystallography Protocol

While a specific crystal structure for the title compound was not found in the literature, the general methodology for obtaining one is as follows.

- **Crystallization:** Grow a single crystal of the compound, which is often the most challenging step.^[8] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
- **Data Collection:** Mount a suitable crystal on a goniometer head.^[9] Place it in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.^{[8][9]}
- **Structure Solution and Refinement:** Process the diffraction data to determine the unit cell dimensions and space group.^[9] Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data until the model converges with a low R-factor.^[9]
- **Structure Validation:** The final structure is validated for geometric correctness and provides unambiguous confirmation of connectivity and stereochemistry.^[8]

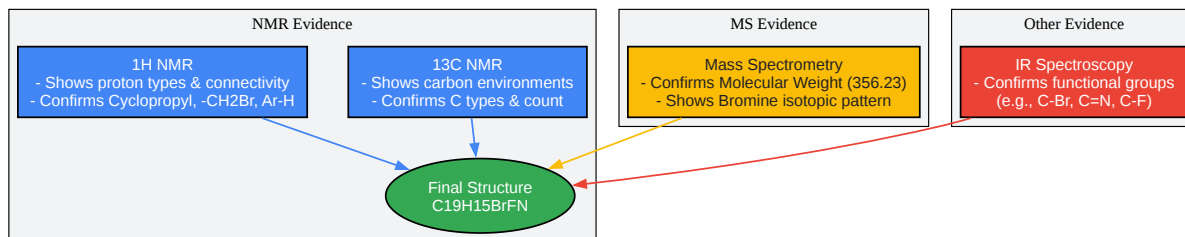
Visualizations

Diagrams are provided to illustrate the logical workflows and relationships in the structure elucidation process.



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Caption: General workflow for chemical structure elucidation.



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Caption: Logical relationship of spectroscopic data to the final structure.

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